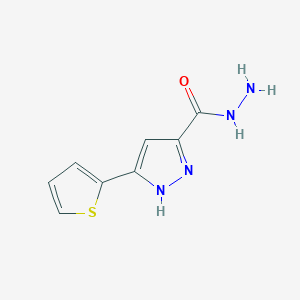

5-(2-thienyl)-1H-pyrazole-3-carbohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of pyrazole derivatives typically involves the ring closure reaction of chalcones with thiosemicarbazide or semicarbazide in an alcoholic basic medium or other suitable conditions . For instance, the synthesis of 5-substituted phenyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamides was achieved through this method . Another approach is the Amberlyst-15 mediated synthesis, which is an effective protocol for the synthesis of thienyl-pyrazoles through 3+2 annulations . These methods provide a variety of pyrazole derivatives with potential biological activities.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often confirmed by spectroscopic methods such as IR, 1H NMR, 13C NMR, Mass, and elemental analyses . Additionally, single-crystal X-ray diffraction studies provide detailed insights into the crystal system, space group, and unit cell parameters, as well as the nature of intermolecular contacts through Hirshfeld surface analysis . These analyses are crucial for understanding the three-dimensional arrangement and potential interaction sites of the molecules.

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions to form new heterocyclic derivatives . The reactivity of carbohydrazides and carbonylazides of pyrazolo[3,4-b]pyridines, for example, has been explored to synthesize new compounds, with some unexpected behaviors observed during these reactions . These reactions expand the chemical diversity and potential applications of pyrazole-based compounds.

Physical and Chemical Properties Analysis

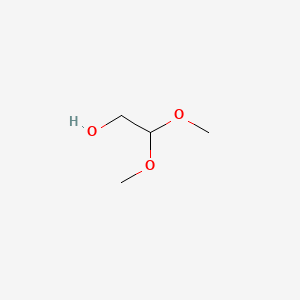

The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. The presence of substituents such as methoxy or hydroxy groups can affect the compound's solubility, melting point, and stability . The crystal structure analysis provides additional information on the hydrogen bonding interactions, which can influence the compound's physical properties and its interaction with biological targets .

Biological Activity Analysis

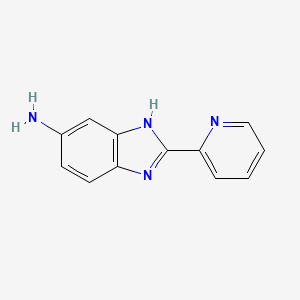

Pyrazole derivatives exhibit a range of biological activities, including antidepressant, anti-inflammatory, and anticancer properties . For example, certain derivatives have shown significant antidepressant activity in preclinical evaluations, reducing immobility time in animal models . Others have demonstrated potent inhibition of Phospholipase A2, an enzyme involved in inflammatory processes . Additionally, some pyrazole-5-carbohydrazide N-glycosides have been found to induce autophagy in lung cancer cells, highlighting their potential as anticancer agents . The antimicrobial activity of new pyrazoles and thieno[2,3-c]pyrazoles has also been investigated, with some compounds exhibiting antibacterial and antifungal effects .

Scientific Research Applications

-

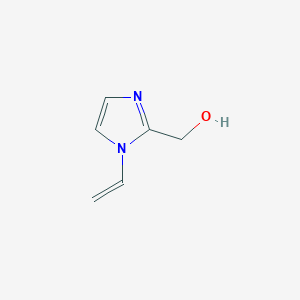

Electrochemical Polymerization

- Field: Chemistry

- Application: These compounds are used as monomers for the production of conducting polymers, components for molecular electronics .

- Method: The main emphasis is on the electrochemical behavior of the compounds, the possibility of their electrochemical polymerization .

- Results: The unique electrophysical and optical characteristics of these compounds make it possible to use them in various branches of science and technology .

-

Multifunctional Conductive Polymer

- Field: Material Science

- Application: The functional conductive polymer obtained electrochemically has been characterized and electrooptical properties have been investigated .

- Method: Synthesis of novel purpald (4-amino-5-hydrazino-1,2,4-triazole-3-thiol) containing 2,5-di (2-thienyl)pyrrole (TPTP) derivative monomer has been successfully achieved .

- Results: The potential usage of this multifunctional conductive polymer film in smart windows application has been investigated and the optical contrast value which is the most important parameter of this technology has been measured as 75% .

Safety And Hazards

properties

IUPAC Name |

5-thiophen-2-yl-1H-pyrazole-3-carbohydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4OS/c9-10-8(13)6-4-5(11-12-6)7-2-1-3-14-7/h1-4H,9H2,(H,10,13)(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHJCTDRHIVSVRT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CC(=NN2)C(=O)NN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901215091 |

Source

|

| Record name | 5-(2-Thienyl)-1H-pyrazole-3-carboxylic acid hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901215091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide | |

CAS RN |

92352-25-5 |

Source

|

| Record name | 5-(2-Thienyl)-1H-pyrazole-3-carboxylic acid hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=92352-25-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(2-Thienyl)-1H-pyrazole-3-carboxylic acid hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901215091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Acetamide, N-[2-[4-(acetyloxy)phenyl]cyclopropyl]-](/img/structure/B1332138.png)

![3-[Acetyl(methyl)amino]propanoic acid](/img/structure/B1332143.png)